Closantel Sodium Salt

Veterinary Parasitology Anthelmintic Resistance Haemonchus contortus

Researchers targeting benzimidazole- or ivermectin-resistant Haemonchus contortus require an anthelmintic with reliable efficacy where standard comparators fail. Closantel Sodium Salt (CAS 61438-64-0) directly addresses this gap: • 100% worm reduction at 5.0 mg/kg against resistant H. contortus isolates, vs. 24.2-56.7% for comparators. • ≥90% fecal egg count reduction at 30 days post-treatment in triclabendazole-resistant Fasciola hepatica settings. • High DMSO solubility (100 mg/mL) enables reproducible stock preparation for OvCHT1 inhibition assays (IC50 = 1.6 μM, Ki = 468 nM).

Molecular Formula C22H13Cl2I2N2NaO2
Molecular Weight 685.1 g/mol
CAS No. 61438-64-0
Cat. No. B001025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClosantel Sodium Salt
CAS61438-64-0
SynonymsNA
Molecular FormulaC22H13Cl2I2N2NaO2
Molecular Weight685.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+]
InChIInChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17H,1H3,(H2,28,29,30);/q;+1/p-1
InChIKeyWPBMSXLNISJEPE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Closantel Sodium Salt Profile


Closantel Sodium Salt (C22H13Cl2I2N2NaO2, MW 685.1 g/mol) is a halogenated salicylanilide anthelmintic compound with potent antiparasitic activity [1]. It is widely used in veterinary medicine, primarily as the sodium salt dihydrate, for the treatment of liver fluke (Fasciola hepatica) and gastrointestinal nematode infections [2]. The compound is a potent and highly specific inhibitor of Onchocerca volvulus chitinase (OvCHT1) (IC50 = 1.6 μM, Ki = 468 nM) and also inhibits the molting of Haemonchus contortus from L3 to L4 stage [1]. The sodium salt form enhances aqueous solubility compared to the free acid, facilitating parenteral formulation .

1

Research anthelmintic for nematode chitinase inhibition studies

2

Sodium salt form supports aqueous and parenteral formulation research

3

Reported target engagement in Onchocerca volvulus chitinase (OvCHT1) assays

Closantel Substitution Risks


Closantel sodium belongs to the salicylanilide class, which also includes rafoxanide, oxyclozanide, and niclosamide. Despite their structural similarity and shared mechanism of action, these compounds exhibit significant differences in anthelmintic spectrum, potency against specific parasite stages, pharmacokinetic behavior, and susceptibility to resistance [1]. For instance, rafoxanide is not considered a substitute for closantel due to their very similar chemical structures and modes of action, yet their efficacy profiles against resistant isolates can diverge markedly [2]. In procurement and research applications, reliance on in-class analog substitution without rigorous comparative data risks treatment failure and introduces uncontrolled variables that compromise experimental reproducibility [3].

Spectrum

Salicylanilide analogs (rafoxanide, oxyclozanide) may show divergent anthelmintic endpoints against resistant isolates

PK profile

Differences in half-life and protein binding can alter in vivo exposure models compared to closantel

Reproducibility

Substitution without comparative data may introduce uncontrolled variables in parasitology research

Closantel Comparative Efficacy


Efficacy Against Benzimidazole-Resistant H. contortus

In a controlled anthelmintic trial using a thiabendazole-resistant isolate of Haemonchus contortus, closantel sodium salt (5.0 mg/kg) achieved a 100% worm reduction, significantly outperforming benzimidazole comparators oxfendazole (35.2%) and thiophanate (56.7%) [1]. In a subsequent study targeting an ivermectin-resistant strain, closantel maintained 100% efficacy while injectable ivermectin, oral ivermectin, albendazole, and levamisole reduced worm counts by only 47.6%, 24.2%, 38.5%, and 41.4%, respectively [2].

BZ-resistant H. contortus
Head-to-head
100% worm reduction vs. 24.2–56.7% (benzimidazoles/ivermectin) at 5.0 mg/kg
Supports interpretation of anthelmintic activity in multi-drug-resistant ovine models
Artificially infected sheep, worm count day 10 post-treatment
Veterinary Parasitology Anthelmintic Resistance Haemonchus contortus

Efficacy in Triclabendazole-Resistant Fasciolosis

In two fecal egg count reduction tests (FECRT) conducted on naturally infected dairy cattle in Peru, closantel demonstrated high efficacy (≥ 90%) at both day 15 and day 30 post-treatment, while triclabendazole (TCBZ) showed inadequate efficacy (≤ 80.8%) in both studies [1]. Nitroxynil (NTX) efficacy declined from 92.9% at day 15 to 82.1% at day 30, whereas closantel maintained consistent high efficacy over the same period [1].

TCBZ-resistant F. hepatica
Head-to-head
FECR ≥ 90% (day 15 & 30) vs. ≤ 80.8% for triclabendazole
Supports fasciolicide rotation study design where TCBZ resistance is documented
Naturally infected dairy cattle, WAAVP guidelines
Veterinary Parasitology Fasciolosis Anthelmintic Efficacy

Comparative Pharmacokinetic Profile

Closantel sodium salt exhibits extensive (>99%) plasma protein binding and an elimination half-life ranging from 14.5 to 26.7 days in sheep, with ~80% excretion via feces [1]. In comparative studies, the pharmacokinetics of oxyclozanide, rafoxanide, and closantel were all characterized by >99% plasma protein binding and tri-exponential plasma concentration/time curves, but closantel's longer terminal half-life confers prolonged therapeutic exposure [2].

Pharmacokinetics
Reported cross-study
Half-life 14.5–26.7 days, >99% protein binding
Supports PK modeling and exposure-duration interpretation in ovine models
Tri-exponential plasma curve; compared to rafoxanide, oxyclozanide
Pharmacokinetics Bioavailability Veterinary Medicine

Solubility and Formulation Flexibility

Closantel sodium salt exhibits high solubility in DMSO (100 mg/mL; 145.97 mM) and ethanol (100 mg/mL; 145.97 mM) but is insoluble in water, a profile that differs from the free acid form which is insoluble in ethanol . This solubility characteristic enables preparation of stock solutions for in vitro assays without precipitation concerns and supports formulation of injectable suspensions using CMC-Na .

Solubility profile
Data to verify
DMSO: 100 mg/mL; Ethanol: 100 mg/mL; Water insoluble
Supports formulation screening; sodium salt ethanol solubility enables non-aqueous preparation
Class-level inference; free acid insoluble in ethanol
Solubility Formulation In Vitro Assays

Closantel Sodium Salt Applications


Resistance Management in Small Ruminants

For sheep and goat operations facing benzimidazole- or ivermectin-resistant Haemonchus contortus, closantel sodium salt provides 100% worm reduction efficacy at 5.0 mg/kg, unlike comparators that show 24.2–56.7% efficacy [1]. This makes closantel an essential component of rotational anthelmintic programs to preserve drug efficacy and delay further resistance development.

Fasciolosis Control in Triclabendazole-Resistant Settings

In geographic areas where triclabendazole resistance has been documented (e.g., Peruvian highlands), closantel sodium salt maintains ≥ 90% fecal egg count reduction at both 15 and 30 days post-treatment, while triclabendazole efficacy falls to ≤ 80.8% [2]. Procurement of closantel for flukicide rotation directly addresses this efficacy gap.

In Vitro Antiparasitic Screening and Mechanism Studies

The high solubility of closantel sodium salt in DMSO (100 mg/mL) enables reproducible preparation of stock solutions for enzymatic assays, such as the Onchocerca volvulus chitinase (OvCHT1) inhibition assay (IC50 = 1.6 μM) [3]. The sodium salt form ensures consistent compound delivery in cell-free and cell-based antiparasitic screening platforms.

Pharmacokinetic and Residue Depletion Studies

The extended plasma half-life (14.5–26.7 days) and high protein binding (>99%) of closantel sodium salt make it a model compound for studying prolonged drug exposure and tissue residue depletion in food animals [4]. These properties also inform withdrawal period calculations for regulatory compliance.

Application
Selection Property
Validation Focus
Ovine H. contortus resistance research
Reported anthelmintic endpoint against resistant isolates
Worm count reduction endpoints in infected models
F. hepatica resistance studies
Sustained fecal egg count reduction profile
Day 30 post-treatment FECR endpoint review
OvCHT1 chitinase inhibition assays
DMSO and ethanol solubility for stock solutions
In vitro enzymatic activity endpoints
Pharmacokinetic modeling in food animals
Extended plasma half-life and high protein binding
Tissue residue depletion endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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